molecular formula C12H18O4S2 B132471 Isoprothiolane CAS No. 50512-35-1

Isoprothiolane

Cat. No.: B132471
CAS No.: 50512-35-1
M. Wt: 290.4 g/mol
InChI Key: UFHLMYOGRXOCSL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isoprothiolane, a systemic fungicide with protective and curative action, primarily targets the phospholipid biosynthesis pathway in organisms . It is particularly effective against the rice blast fungus, Magnaporthe oryzae . The compound’s primary mode of action is the inhibition of the formation of the infecting peg or cell lase secretion .

Mode of Action

This compound interacts with its targets by inhibiting the methylation of phospholipids , a crucial step in phospholipid biosynthesis . This interaction disrupts the normal functioning of the cell membrane, leading to a strong inhibition at the penetration stage of the infection cycle of rice blast .

Biochemical Pathways

The affected biochemical pathway is the phospholipid biosynthesis pathway . The inhibition of phospholipid biosynthesis disrupts the integrity of the cell membrane, affecting the organism’s ability to maintain homeostasis . This disruption can lead to downstream effects such as impaired nutrient uptake and growth .

Pharmacokinetics

This compound exhibits good absorption and distribution within organisms. In rats, the compound was almost completely absorbed, with peak blood concentrations achieved within 6-9 hours of administration . The compound was widely distributed among tissues, with the highest concentrations found in the liver, kidney, and gastrointestinal tract . Excretion of the compound was mainly via urine and expired air .

Result of Action

The result of this compound’s action is the effective control of rice pests, particularly rice blast . By inhibiting phospholipid biosynthesis, this compound disrupts the normal functioning of the cell membrane, leading to impaired nutrient uptake and growth . This results in a strong inhibition at the penetration stage of the infection cycle of rice blast .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound has been found to have a high potential for particle-bound transport in the environment . Additionally, the compound’s effectiveness can be influenced by the presence of other organisms in the environment, such as Bacillus sp.

Biochemical Analysis

Biochemical Properties

Isoprothiolane interacts with various enzymes and proteins in biochemical reactions. It inhibits the formation of infecting peg or cell lase secretion . It is also associated with the regulation of endogenous gibberellic acid (GA) and abscisic acid (ABA) based on the inhibition of CitGA20ox1 and CitGA3ox expressions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit phospholipid biosynthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the formation of infecting peg or cell lase secretion . It also impacts the velvet family proteins VelB and VeA, which are indispensable for this compound toxicity .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. It has been observed that the radiolabel of orally dosed this compound was excreted mainly via urine and expired air . After 168 hours post dose, the carcass still retained about 10% of the molecular weight metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a 112–115 day oral toxicity study in mice using this compound, the NOAEL was 900 ppm (equal to 140 mg/kg bw per day) based on decreases in ovarian weight .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the formation of infecting peg or cell lase secretion . It also impacts the velvet family proteins VelB and VeA, which are indispensable for this compound toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The radiolabel of orally dosed this compound was widely distributed among tissues, with most found in the liver, kidney, and gastrointestinal tract .

Subcellular Localization

A study has shown that a putative Zn2Cys6 transcription factor, MoIRR, which introduces this compound resistance in Magnaporthe oryzae, was translocated in the nucleus .

Properties

IUPAC Name

dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHLMYOGRXOCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058110
Record name Isoprothiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoprothiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.054 mg/mL at 25 °C
Record name Isoprothiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50512-35-1
Record name Isoprothiolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50512-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoprothiolane [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050512351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoprothiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROTHIOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88HCS898G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoprothiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50 - 54.5 °C
Record name Isoprothiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031779
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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